molecular formula C12H16N2O B1361622 2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol CAS No. 6761-75-7

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol

Cat. No. B1361622
CAS RN: 6761-75-7
M. Wt: 204.27 g/mol
InChI Key: LMSCYAAQLBYOQS-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural and synthetic products .


Synthesis Analysis

Benzimidazole derivatives can be synthesized using several methods. One of the common methods involves the rearrangement of quinoxaline . Imidazole, the basic core of benzimidazole, was first synthesized from glyoxal and ammonia .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Antiviral Properties

  • Alkylated benzimidazole derivatives, including 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol, have been synthesized and evaluated for their antiviral properties against HIV and Yellow Fever Virus (YFV). The study found that the nature and position of the substituents on the benzimidazole moiety significantly affect their antiviral properties (Srivastava et al., 2020).

Chemical Synthesis and Diversity

  • This compound has been utilized in chemical synthesis to generate a structurally diverse library of compounds. These efforts include various types of alkylation and ring closure reactions, demonstrating the compound's versatility in creating a wide range of chemical structures (Roman, 2013).

Anti-inflammatory Screening

  • Some derivatives of 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol have been synthesized and screened for their anti-inflammatory properties. The study indicates that these compounds exhibit significant anti-inflammatory activity, comparing favorably with standard drugs (Prajapat & Talesara, 2016).

Anticancer Drug Development

  • The compound has been part of the synthesis of novel anti-prostate cancer drugs. Its derivatives have shown promising results as potent inhibitors in vitro and in vivo, contributing to the development of new therapeutic options for prostate cancer (Nakao et al., 2014).

Inhibition of IL-5

  • Novel hydroxyethylaminomethylbenzimidazole analogs of this compound have been synthesized and evaluated for their inhibitory activity on IL-5, a cytokine involved in various inflammatory responses. These studies have shown potent inhibitory activity, indicating potential therapeutic applications in conditions related to IL-5 (Boggu, Kim, & Jung, 2019).

Structural Analysis

  • Structural analysis of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, a closely related compound, has provided insights into its molecular configuration and potential interactions, useful for designing related compounds with specific properties (Geiger & Isaac, 2014).

Antiproliferative Activity

  • Certain derivatives have displayed significant antiproliferative activity against human cancer cell lines, particularly in melanoma and breast cancer. This highlights its potential in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).

Interaction with DNA

  • Benzimidazole derivatives, including 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol, have been studied for their interaction with DNA and interference in DNA-associated processes, indicating their significance in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of chemical and biological properties. They are often used as key building blocks in the development of new drugs .

properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7-5-9-10(6-8(7)2)14-11(13-9)12(3,4)15/h5-6,15H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSCYAAQLBYOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986972
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-Dimethyl-1h-benzimidazol-2-yl)propan-2-ol

CAS RN

6761-75-7
Record name NSC66177
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,ALPHA,5,6-TETRAMETHYL-2-BENZIMIDAZOLEMETHANOL
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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